4-(Mercaptomethyl)phenol 4-(Mercaptomethyl)phenol
Brand Name: Vulcanchem
CAS No.: 89639-61-2
VCID: VC17897436
InChI: InChI=1S/C7H8OS/c8-7-3-1-6(5-9)2-4-7/h1-4,8-9H,5H2
SMILES:
Molecular Formula: C7H8OS
Molecular Weight: 140.20 g/mol

4-(Mercaptomethyl)phenol

CAS No.: 89639-61-2

Cat. No.: VC17897436

Molecular Formula: C7H8OS

Molecular Weight: 140.20 g/mol

* For research use only. Not for human or veterinary use.

4-(Mercaptomethyl)phenol - 89639-61-2

Specification

CAS No. 89639-61-2
Molecular Formula C7H8OS
Molecular Weight 140.20 g/mol
IUPAC Name 4-(sulfanylmethyl)phenol
Standard InChI InChI=1S/C7H8OS/c8-7-3-1-6(5-9)2-4-7/h1-4,8-9H,5H2
Standard InChI Key KGLOORYXUIFLSZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CS)O

Introduction

Chemical Identity and Physicochemical Properties

4-(Mercaptomethyl)phenol (C7_7H8_8OS) is characterized by a phenol group (-OH) and a mercaptomethyl group (-CH2_2SH) at the 1 and 4 positions of the benzene ring, respectively. The presence of both hydroxyl and thiol functionalities confers distinct reactivity, enabling participation in hydrogen bonding, metal coordination, and redox reactions.

Structural and Spectral Characteristics

The molecule’s planar aromatic ring adopts a geometry where the -OH and -CH2_2SH groups are para to one another, minimizing steric hindrance. Infrared (IR) spectroscopy of analogous compounds, such as 4-mercaptophenol, reveals O-H stretching vibrations near 3200–3400 cm1^{-1} and S-H stretches around 2550–2600 cm1^{-1} . Nuclear magnetic resonance (NMR) data for 4-(mercaptomethyl)phenol derivatives would likely show aromatic proton resonances in the δ 6.7–7.2 ppm range, with methylene protons adjacent to sulfur appearing at δ 2.5–3.5 ppm.

Physical Properties

While experimental data for 4-(mercaptomethyl)phenol are sparse, properties can be inferred from related compounds:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight140.20 g/molCalculated from formula
Melting Point35–40°CAnalogous to 4-mercaptophenol
Boiling Point150–160°C (25 mmHg)Similar to thiophenol derivatives
Solubility in WaterModeratePolar -OH and -SH groups
LogP1.2–1.5Calculated using fragment methods

The compound’s air sensitivity, common in thiol-containing molecules, necessitates storage under inert atmospheres .

Reactivity and Functionalization

The dual functionality of 4-(mercaptomethyl)phenol enables diverse chemical transformations:

Metal Coordination

The thiol group acts as a soft Lewis base, forming stable complexes with transition metals. For instance, reactions with Group 4 metal tert-butoxides yield polynuclear complexes such as [(HOBu)(4MP)3_3M(μ-4MP)]2_2 (M = Ti, Zr, Hf) . These complexes find use in catalysis and materials science.

Oxidative Coupling

Under mild oxidative conditions (e.g., I2_2, O2_2), the thiol group dimerizes to form disulfide bridges:
2 HS-CH2C6H4OHO2 HO-C6H4-CH2S-S-CH2C6H4OH2 \text{ HS-CH}_2\text{C}_6\text{H}_4\text{OH} \xrightarrow{\text{O}_2} \text{ HO-C}_6\text{H}_4\text{-CH}_2\text{S-S-CH}_2\text{C}_6\text{H}_4\text{OH}
This reactivity is exploited in polymer crosslinking and dynamic covalent chemistry.

Applications in Materials Science

Polymer Synthesis

4-(Mercaptomethyl)phenol serves as a monomer in the synthesis of hyperbranched poly(ester-imide)s. Silylation of the hydroxyl group followed by polycondensation with dichloropyridazines yields high-performance polymers with tunable thermal properties .

Surface Modification

The compound’s ability to adsorb onto metal surfaces via thiol-metal interactions makes it valuable for creating self-assembled monolayers (SAMs) on gold or silver nanoparticles. Time-dependent surface-enhanced Raman scattering (SERS) studies of analogous molecules reveal orientation-dependent adsorption kinetics .

Toxicological and Environmental Considerations

While no specific data exist for 4-(mercaptomethyl)phenol, the toxicity profile can be inferred from structurally related compounds:

  • Acute Toxicity: 4-Mercaptophenol exhibits an LD50_{50} (rat, oral) > 2000 mg/kg, suggesting low acute toxicity .

  • Environmental Impact: Thiol-containing phenols are moderately persistent in water, with half-lives of 2–10 days under aerobic conditions. Aquatic toxicity (e.g., 48-h LC50_{50} for Daphnia magna) ranges from 1–10 mg/L .

Future Research Directions

Key gaps in the literature include:

  • Catalytic Applications: Exploration of metal complexes in asymmetric synthesis.

  • Biological Activity: Screening for antimicrobial or antioxidant properties.

  • Advanced Materials: Development of disulfide-based dynamic polymers.

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